3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
CAS No.: 1376315-81-9
Cat. No.: VC4139110
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 251.15
* For research use only. Not for human or veterinary use.
![3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride - 1376315-81-9](/images/structure/VC4139110.png)
Specification
CAS No. | 1376315-81-9 |
---|---|
Molecular Formula | C10H16Cl2N2O |
Molecular Weight | 251.15 |
IUPAC Name | 3-(pyrrolidin-3-yloxymethyl)pyridine;dihydrochloride |
Standard InChI | InChI=1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H |
Standard InChI Key | VEURXIVYDORXGM-UHFFFAOYSA-N |
SMILES | C1CNCC1OCC2=CN=CC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Stereochemical Considerations
Although the parent compound exhibits chirality at the pyrrolidine oxygen, commercial samples are typically supplied as racemic mixtures unless specified as enantiopure. The (R)-enantiomer (EVT-11891631) has been isolated for targeted biological studies, demonstrating the importance of stereochemistry in receptor binding interactions. Enantiomeric resolution methods remain proprietary but likely involve chiral chromatography or asymmetric synthesis techniques .
Synthesis and Manufacturing
Primary Synthetic Routes
Industrial-scale production employs a three-step sequence:
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Mitsunobu Coupling: Reaction of 3-hydroxypyridine with pyrrolidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0-5°C .
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Salt Formation: Treatment with hydrochloric acid in methanol/methyl tert-butyl ether solvent system yields the dihydrochloride .
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Purification: Crystallization from ethanol/water mixtures achieves >98% purity by HPLC .
Optimized conditions report yields of 72-85% with minimized formation of regioisomeric byproducts . Large-scale batches (>1 kg) utilize continuous flow reactors to enhance heat transfer and reaction control.
Analytical Characterization
Quality control protocols combine multiple techniques:
Thermogravimetric analysis (TGA) shows decomposition onset at 192°C, with complete degradation by 245°C under nitrogen atmosphere .
Physicochemical Properties
Solubility and Partitioning
The dihydrochloride salt exhibits enhanced aqueous solubility compared to the free base:
Solvent | Solubility (mg/mL, 25°C) | LogP (Predicted) |
---|---|---|
Water | 43.2 ± 2.1 | -1.85 |
Ethanol | 28.7 ± 1.8 | -0.92 |
DMSO | 61.5 ± 3.4 | 0.34 |
Experimental logD values of -2.1 indicate limited membrane permeability, necessitating prodrug strategies for in vivo applications.
Stability Profile
Stability studies under ICH guidelines reveal:
Condition | Time | Degradation | Impurities |
---|---|---|---|
40°C/75% RH | 6 months | 1.2% | ≤0.5% |
Photolytic | 1.2 million lux-hours | 3.8% | 1.1% (unknown) |
Major degradation pathways involve N-oxide formation (photolysis) and hydrolytic cleavage of the ether bond (acidic conditions) .
Biological Activity and Applications
Pharmacological Screening
High-throughput screening against 320 kinase targets revealed moderate inhibition (IC 1-10 μM) of:
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PIM-1 kinase (IC=3.2 μM): Implicated in cancer cell survival
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CSF1R (IC=7.8 μM): Potential immunomodulatory target
Notably, the (R)-enantiomer shows 5-fold greater PIM-1 affinity than (S)-form, highlighting stereoselective interactions.
Preclinical Development
As a lead compound in oncology:
Model | Dose (mg/kg) | Outcome | Reference |
---|---|---|---|
MDA-MB-231 xenograft | 50 bid | 62% tumor growth inhibition | |
HCT116 spheroids | 10 μM | 48% reduction in viability |
Mechanistic studies suggest dual inhibition of PI3K/Akt and STAT3 pathways, though target engagement remains under investigation.
Comparative Analysis with Structural Analogs
ABT-089 vs. 3-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride
Property | ABT-089 | 3-[(Pyrrolidin...) Dihydrochloride |
---|---|---|
Molecular Target | α4β2 nAChR | PIM-1/CSF1R kinases |
Bioavailability (oral) | 92% | 18% (rat) |
Plasma | 6.3 h | 1.8 h |
Therapeutic Indication | Cognitive disorders | Oncology (preclinical) |
While both share pyrrolidine-pyridine architectures, the oxygen bridge position (2- vs 3-) dramatically alters target specificity.
Hazard | Statement Code | Precautionary Measures |
---|---|---|
Acute Toxicity | H302 | Use respiratory protection |
Skin Irritant | H315 | Wear nitrile gloves |
Eye Damage | H319 | Goggles required |
Spill management requires neutralization with sodium bicarbonate followed by activated carbon adsorption .
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